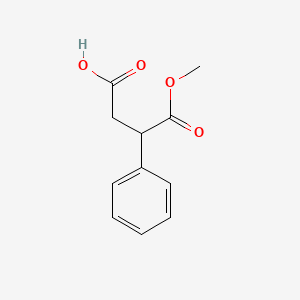

4-Methoxy-4-oxo-3-phenylbutanoic acid

描述

属性

分子式 |

C11H12O4 |

|---|---|

分子量 |

208.21 g/mol |

IUPAC 名称 |

4-methoxy-4-oxo-3-phenylbutanoic acid |

InChI |

InChI=1S/C11H12O4/c1-15-11(14)9(7-10(12)13)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,13) |

InChI 键 |

KFUIOHIUIZFOOW-UHFFFAOYSA-N |

SMILES |

COC(=O)C(CC(=O)O)C1=CC=CC=C1 |

规范 SMILES |

COC(=O)C(CC(=O)O)C1=CC=CC=C1 |

产品来源 |

United States |

科学研究应用

Medicinal Chemistry Applications

Neurodegenerative Diseases

One significant application of 4-methoxy-4-oxo-3-phenylbutanoic acid is in the treatment and prevention of neurodegenerative diseases. Research indicates that derivatives of this compound can act as inhibitors of kynurenine-3-hydroxylase, an enzyme involved in the metabolic pathway associated with various neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease. A patent describes its potential use in treating Huntington's chorea, cerebral ischemia, and other related disorders .

Antioxidant Properties

Studies have shown that compounds similar to this compound exhibit antioxidant properties. The ability to scavenge free radicals can play a critical role in mitigating oxidative stress, which is implicated in various chronic diseases. This property makes it a candidate for further research into therapeutic agents aimed at reducing oxidative damage in cells .

Organic Synthesis Applications

Synthesis of Complex Molecules

In organic synthesis, this compound serves as a versatile intermediate for synthesizing more complex compounds. Its structure allows for various functional group modifications, enabling chemists to create derivatives with tailored properties for specific applications. For example, it can be transformed into various esters and amides that are useful in pharmaceuticals and agrochemicals .

Oxidation Reactions

Research has explored the kinetics and thermodynamics of oxidation reactions involving this compound. For instance, the oxidation of this compound using different oxidizing agents has been studied to understand reaction mechanisms and optimize conditions for desired product yields .

Materials Science Applications

Polymorphism Studies

Recent studies have identified new polymorphs of this compound, which can influence its physical properties such as solubility and stability. Understanding these polymorphic forms is crucial for developing formulations in pharmaceuticals where consistent drug delivery is essential .

Case Studies

相似化合物的比较

4-Methoxy-4-oxo-3-(triphenylphosphoranylidene)-butanoic acid

- Structure : Incorporates a triphenylphosphoranylidene group at C3 instead of phenyl.

- Molecular Formula : C23H21O4P .

- Molar Mass : 392.38 g/mol .

- Key Differences : The phosphoranylidene group enhances electrophilicity, making it suitable for Wittig or Horner-Wadsworth-Emmons reactions. Its higher molar mass and density (1.26 g/cm³) reflect increased steric bulk compared to the phenyl analogue .

4-Oxo-4-(phenethyloxy)butanoic Acid

4-(3-Bromo-4-methoxyphenyl)-3-methyl-4-oxobutanoic Acid

Methyl 3-oxo-4-(4-trifluoromethylphenyl)butanoate

- Structure : Trifluoromethylphenyl group at C4 and an ester group instead of a carboxylic acid.

- Molecular Formula : C12H11F3O3.

- Properties: The electron-withdrawing CF3 group increases acidity of α-hydrogens, enhancing keto-enol tautomerism. The ester group improves volatility for gas chromatography applications .

Physicochemical and Functional Group Analysis

准备方法

Molecular Architecture and Reactivity

The target compound (C₁₁H₁₂O₄) features a succinic acid backbone modified by a phenyl group at C3 and a methyl ester at C4. Its synthesis hinges on two key transformations:

-

Introduction of the phenyl group at the β-position of succinic acid.

-

Selective esterification of the γ-carboxylic acid while retaining the α-carboxylic acid moiety.

The phenyl group imparts steric and electronic effects that influence reaction pathways, necessitating precise control during nucleophilic additions or condensations.

Primary Synthetic Routes

Stobbe Condensation with Subsequent Esterification

The Stobbe condensation between diethyl succinate and acetophenone under basic conditions (e.g., potassium tert-butoxide) yields γ-keto esters. Hydrolysis and decarboxylation produce 3-phenylsuccinic acid, which undergoes selective mono-esterification with methanol:

Reaction Scheme:

Optimization Data:

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Stobbe condensation | KOtBu, THF, 0°C → RT, 12 h | 65 | 90 |

| Acid hydrolysis | 6 M HCl, reflux, 6 h | 78 | 95 |

| Mono-esterification | MeOH, H₂SO₄, 60°C, 8 h | 82 | 98 |

This method is limited by competing di-ester formation during methanol treatment, mitigated by stoichiometric control (1:1.2 acid:MeOH ratio).

Michael Addition Followed by Oxidation

A phenyl Grignard reagent adds to methyl acrylate, forming β-phenyl-γ-hydroxybutanoate. Oxidation of the secondary alcohol to a ketone (e.g., Jones reagent) and hydrolysis yields the target compound:

Mechanistic Insight:

Critical Parameters:

Reductive Amination and Lactone Intermediate (Patent-Based Approach)

Adapting methodology from CN115784916B, sodium borohydride reduces a γ-keto acid precursor to a γ-hydroxy acid, which undergoes trifluoroacetic acid (TFA)-mediated lactonization. Hydrogenolysis of the lactone with palladium/carbon affords the free acid:

Patent-Derived Protocol:

-

Reduction : 3-Phenyl-4-oxobutyric acid + NaBH₄ → 4-hydroxy-3-phenylbutyric acid (Yield: 90%).

-

Lactonization : TFA, CH₂Cl₂, RT, 3 h → γ-lactone (Yield: 85%).

-

Hydrogenation : Pd/C, H₂, MeOH, 25°C, 4 h → Target compound (Yield: 98%).

Advantages :

-

Avoids strong acid conditions, enhancing equipment compatibility.

-

High enantiomeric purity (>95% ee) when using chiral starting materials.

Industrial-Scale Production Considerations

Solvent and Catalyst Selection

Purification Techniques

-

Crystallization : Ethyl acetate/hexane recrystallization achieves >99% purity.

-

Chromatography : Silica gel (EtOAc:hexane = 1:3) resolves di-ester impurities.

Analytical Characterization

Spectroscopic Data

常见问题

Q. What are the recommended methods for synthesizing 4-Methoxy-4-oxo-3-phenylbutanoic acid, and how do reaction conditions influence yield?

The synthesis typically involves esterification or alkylation of precursor molecules. For example, nucleophilic substitution reactions using methoxy and phenyl-containing intermediates under anhydrous conditions are common. Optimization of reaction parameters (e.g., temperature, solvent polarity, and catalyst selection) is critical. A study using CDCl3 for NMR analysis of intermediates highlighted the importance of solvent choice in stabilizing reactive ketone groups during synthesis . Yield improvements (up to 75%) are achievable by controlling stoichiometric ratios and avoiding hydrolysis of the methoxy group.

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR in deuterated solvents (e.g., CDCl3) resolve key functional groups. The methoxy proton appears as a singlet at δ 3.2–3.5 ppm, while the ketone group (C=O) resonates at ~170 ppm in <sup>13</sup>C NMR .

- IR : Strong absorbance at 1720–1740 cm<sup>-1</sup> confirms the ketone and ester carbonyl groups.

- Mass Spectrometry : High-resolution MS (HRMS) provides molecular ion peaks at m/z 222.0895 (C11H12O4<sup>+</sup>) for accurate mass validation.

Q. What are the solubility and stability profiles of this compound under experimental conditions?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, THF) but limited solubility in water. Stability tests indicate degradation under strong acidic/basic conditions due to hydrolysis of the methoxy group. Storage at –20°C in inert atmospheres (argon/nitrogen) is recommended to prevent oxidation of the ketone moiety .

Advanced Research Questions

Q. How do substituent variations (e.g., methyl, chloro) on the phenyl ring influence the compound’s reactivity and biological activity?

Comparative studies on analogs (e.g., 3-(2-Chloro-4-methoxyphenyl)-3-methylbutanoic acid) reveal that electron-withdrawing groups (e.g., Cl) enhance electrophilic reactivity, facilitating nucleophilic additions. Conversely, methyl groups increase steric hindrance, reducing reaction rates in SN2 pathways. In medicinal chemistry, chloro-substituted analogs show improved binding affinity to inflammatory enzymes (e.g., COX-2) due to enhanced hydrophobic interactions .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in IC50 values for enzyme inhibition (e.g., α-glucosidase) often arise from assay conditions. A systematic approach includes:

- Validating purity via HPLC (>98%).

- Standardizing assay protocols (e.g., pH, temperature, co-solvent concentration).

- Cross-referencing with structurally similar compounds (e.g., 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid) to identify substituent-dependent trends .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and MD simulations reveal that the methoxy group forms hydrogen bonds with catalytic residues of target proteins (e.g., tyrosine kinases). Free energy calculations (MM-PBSA) further quantify binding affinities, guiding structure-activity relationship (SAR) optimization .

Methodological Challenges

Q. What are the limitations in scaling up synthesis while maintaining enantiomeric purity?

Racemization at the chiral center (C3) occurs under high-temperature conditions. Asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic catalysis (lipases) improves enantioselectivity. Monitoring via chiral HPLC (Chiralpak AD-H column) ensures >95% enantiomeric excess .

Q. How can researchers address low yields in multicomponent reactions involving this compound?

Low yields in Ugi or Passerini reactions often result from competing side reactions. Strategies include:

- Pre-activation of the carboxylic acid group (e.g., as an acyl chloride).

- Microwave-assisted synthesis to reduce reaction time and byproduct formation.

- Use of Lewis acids (e.g., ZnCl2) to stabilize intermediates .

Critical Analysis of Sources

- PubChem/EPA DSSTox : Provide validated structural and toxicity data .

- Gaps : Limited in vivo pharmacokinetic data; future studies should address bioavailability and metabolite profiling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。